Ercc1-xpf-IN-2 is a compound designed to inhibit the ERCC1-XPF heterodimer, a critical enzyme complex involved in DNA repair mechanisms, particularly nucleotide excision repair (NER) and interstrand crosslink repair. The ERCC1-XPF complex plays a vital role in maintaining genomic stability by incising DNA at junctions between single-stranded and double-stranded regions, thus facilitating the removal of damaged DNA. Understanding Ercc1-xpf-IN-2 is crucial for its potential therapeutic applications in enhancing the efficacy of DNA-damaging agents used in cancer treatment.
Ercc1-xpf-IN-2 was identified through a systematic screening process aimed at finding small molecule inhibitors of the ERCC1-XPF complex. The compound is classified as a small molecule inhibitor and is part of ongoing research into targeted cancer therapies that exploit the vulnerabilities of DNA repair pathways in cancer cells. Its development involves computational modeling and in vitro assays to evaluate its efficacy against the ERCC1-XPF interaction.
The synthesis of Ercc1-xpf-IN-2 typically involves a multi-step organic synthesis process. Initial steps may include:
Technical details regarding specific reagents, solvents, and conditions used during synthesis are often proprietary or detailed in specific research publications.
The molecular structure of Ercc1-xpf-IN-2 can be elucidated through various analytical techniques:
The exact molecular formula and structural data would typically be provided in specific research studies but are essential for understanding how Ercc1-xpf-IN-2 interacts with the ERCC1-XPF heterodimer.
Ercc1-xpf-IN-2 primarily functions through competitive inhibition of the ERCC1-XPF complex. The mechanism involves:
These reactions are critical for evaluating the efficacy of Ercc1-xpf-IN-2 as a therapeutic agent.
The mechanism by which Ercc1-xpf-IN-2 exerts its effects involves:
Quantitative data from cell viability assays following treatment with Ercc1-xpf-IN-2 alongside chemotherapeutics can elucidate its potential as a sensitizer.
The physical properties of Ercc1-xpf-IN-2 include:
Chemical properties such as pKa values, logP (partition coefficient), and reactivity profiles are also crucial for understanding its behavior in biological systems.
Ercc1-xpf-IN-2 has several promising applications:
The ERCC1-XPF heterodimer is a structure-specific endonuclease indispensable for nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts induced by ultraviolet (UV) radiation, environmental toxins, and chemotherapeutic agents like cisplatin. This complex executes a precise 5′ incision during NER, facilitating the excision of damaged oligonucleotides (24–32 nucleotides in length) [1] [6]. Its catalytic activity resides exclusively in the XPF subunit, while ERCC1 stabilizes the complex and mediates critical protein-DNA interactions [6] [10].
Mechanism of Action in NER:
Table 1: Key Protein Interactions Governing ERCC1-XPF Activity in NER
| Protein | Interaction Domain | Function in NER |
|---|---|---|
| XPA | ERCC1 central domain | Scaffolds ERCC1-XPF recruitment; stabilizes repair bubble |
| RPA | XPF N-terminus (P85 site) | Positions complex on ssDNA; protects against nonspecific cleavage |
| TFIIH (XPD/XPB) | Indirect (via XPA) | Unwinds DNA to form repair bubble; verifies damage |
Consequence of Dysfunction: Mutations disrupting ERCC1-XPF activity (e.g., ERCC1-F231L or XPF-R799W) abrogate NER, leading to UV hypersensitivity and genomic instability. Such mutations underlie severe disorders like xeroderma pigmentosum complementation group F (XP-F) and cerebro-oculo-facio-skeletal syndrome (COFS), characterized by photosensitivity, neurodegeneration, and accelerated aging [6] [10].
Beyond NER, ERCC1-XPF is critical for repairing DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs), lesions that pose catastrophic threats to genomic integrity. ICLs—induced by chemotherapeutics like mitomycin C and cisplatin—block DNA replication and transcription, while DSBs arise from ionizing radiation or replication fork collapse [3] [6] [7].
ICL Repair Mechanism:ERCC1-XPF initiates ICL repair via dual incisions that "unhook" the crosslinked DNA strands:
DSB Repair Pathways:ERCC1-XPF facilitates two error-prone DSB repair sub-pathways:
Table 2: ERCC1-XPF Roles in ICL and DSB Repair Pathways
| Repair Pathway | Key Steps Involving ERCC1-XPF | Cellular Consequence |
|---|---|---|
| ICL Repair (S-phase) | Incises 5' to ICL; unhooks crosslink; generates DSB | Enables HR-mediated repair; prevents fork collapse |
| SSA | Cleaves 3' non-homologous tails flanking homologous repeats | Causes deletional mutations; genomic rearrangements |
| MMEJ | Trims 3' overhangs at microhomology sites | Alternative DSB repair when NHEJ/HR fails; error-prone |
Experimental Evidence:
ERCC1-XPF resolves non-B DNA secondary structures (e.g., R-loops, G-quadruplexes) that impede replication and transcription, contributing to genome instability and disease-associated mutations [8] [9].
R-Loop Processing:R-loops form when RNA transcripts hybridize with template DNA, displacing the non-template strand. These structures are cleaved by ERCC1-XPF and XPG:
G-Quadruplex (G4) Resolution:G4s are stable four-stranded structures formed by guanine-rich sequences, prevalent in promoters, telomeres, and common fragile sites (CFSs). Their persistence blocks replication forks and DSB repair:
Synthetic Lethality:ERCC1-XPF deficiency is synthetically lethal with loss of FANCM or FANCJ, as unresolved secondary structures (R-loops, G4s) collapse replication forks. This provides a therapeutic rationale for targeting ERCC1-XPF in FANCM-deficient cancers [4] [9].
Table 3: ERCC1-XPF in Resolving DNA Secondary Structures
| Structure | Associated Factors | ERCC1-XPF Action | Repair Outcome |
|---|---|---|---|
| R-loops | XPG, SETX, RNase H | 5' incision at duplex junction | DSB formation; class switch recombination |
| G-quadruplexes | FANCM, FANCJ, RAD52 | Cleavage of stabilized G4s at DSB ends | Enables HR repair; prevents fork collapse |
| Stalled forks | SLX4, MUS81 | Cleaves reversed forks near ICLs/secondary structures | Generates DSB for recombination repair |
Functional Significance:Failure to resolve secondary structures underlies pathologies linked to ERCC1/XPF mutations (e.g., Fanconi anemia, premature aging), where unresolved R-loops and G4s drive replication stress and telomere attrition [8] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: